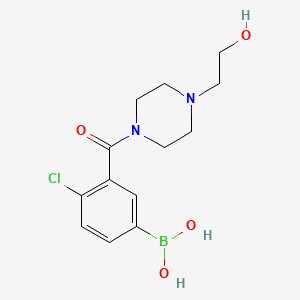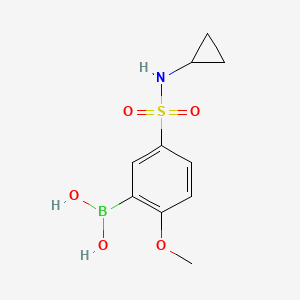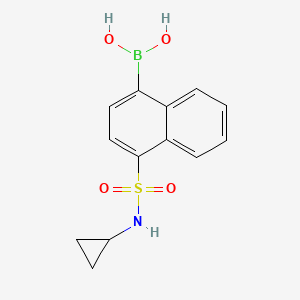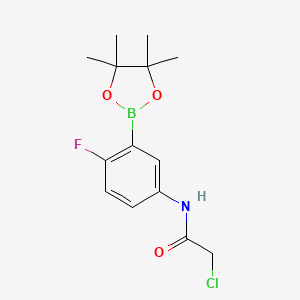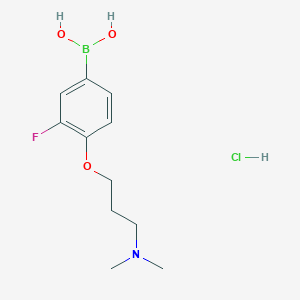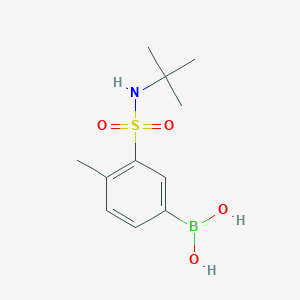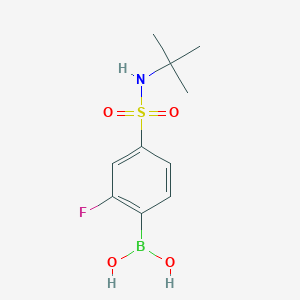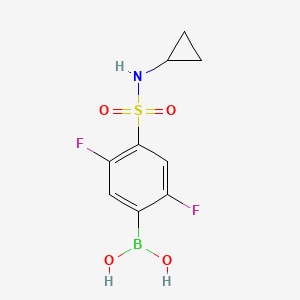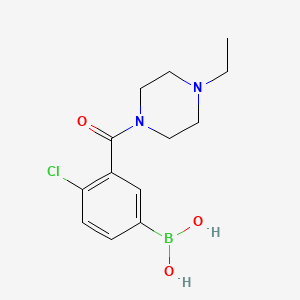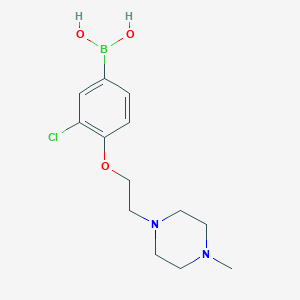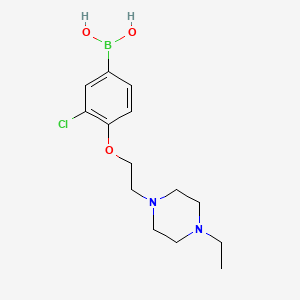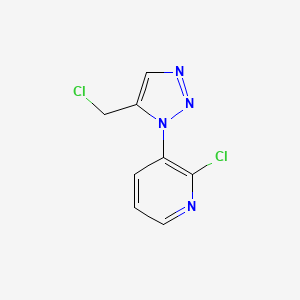
2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and triazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For example, 5-(chloromethyl)-1H-1,2,3-triazole can be synthesized by reacting sodium azide with propargyl chloride under copper(I) catalysis.
Attachment to the Pyridine Ring: The triazole derivative is then coupled with 2-chloro-3-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, focusing on high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety, especially given the potentially hazardous nature of some intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation might produce a triazole N-oxide.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine serves as a building block for the construction of more complex molecules. Its ability to undergo various functionalization reactions makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine
This compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates or inhibitors in biological systems.
Industry
In the agrochemical industry, derivatives of this compound could be explored as pesticides or herbicides. The presence of the triazole ring, which is common in many bioactive molecules, supports this potential application.
Mécanisme D'action
The exact mechanism of action for any biological activity of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine would depend on its specific target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The chloro groups may enhance binding affinity through hydrophobic interactions or covalent bonding with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(5-methyl-1H-1,2,3-triazol-1-yl)pyridine: Similar structure but lacks the chloromethyl group, potentially altering its reactivity and biological activity.
2-Chloro-3-(1H-1,2,3-triazol-1-yl)pyridine: Lacks the chloromethyl group, which may affect its ability to undergo further functionalization.
2-Chloro-3-(5-(bromomethyl)-1H-1,2,3-triazol-1-yl)pyridine: Bromine instead of chlorine, which could influence its reactivity in substitution reactions.
Uniqueness
The presence of both chloro and chloromethyl groups in 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine makes it particularly versatile for further chemical modifications. This dual functionality allows for a broader range of synthetic applications compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNVQJDBJORJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


